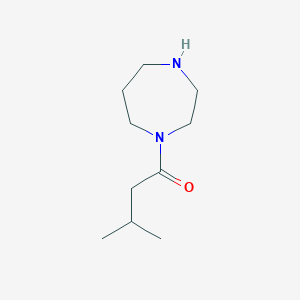![molecular formula C8H9F2NO B2913929 O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine CAS No. 1540368-09-9](/img/structure/B2913929.png)
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine, also known as DFE or 2,6-DF-DHEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE is a derivative of dehydroepiandrosterone (DHEA), which is a hormone produced by the adrenal gland. DFE has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine is not fully understood, but it is believed to involve the modulation of various signaling pathways. O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to inhibit the activity of the enzyme aromatase, which converts testosterone to estrogen. This inhibition leads to an increase in testosterone levels, which may contribute to the anti-cancer and anti-aging effects of O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine. O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-aging effects. O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have neuroprotective effects and improve cognitive function. In aging research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have anti-aging effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and aging. Another advantage is its synthetic nature, which allows for precise control over its chemical structure and purity. One limitation is the lack of comprehensive studies on its safety and toxicity. Another limitation is the high cost of synthesis, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and aging. Another direction is to study its safety and toxicity to determine its suitability for clinical use. Additionally, further research is needed to fully understand the mechanism of action of O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine and identify potential drug targets. Finally, research is needed to develop more efficient and cost-effective synthesis methods for O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine.
Méthodes De Synthèse
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine can be synthesized through a multi-step process starting from DHEA. The first step involves the protection of the 3-hydroxyl group of DHEA with an acetyl group. This is followed by the selective reduction of the 17-keto group using sodium borohydride. The resulting compound is then reacted with 2,6-difluorobenzyl bromide to obtain O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine.
Applications De Recherche Scientifique
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and aging. In cancer research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have neuroprotective effects and improve cognitive function. In aging research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have anti-aging effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-7-2-1-3-8(10)6(7)4-5-12-11/h1-3H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVEWVOUBCWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCON)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)
![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)
![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)

![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)